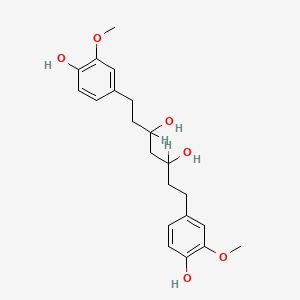

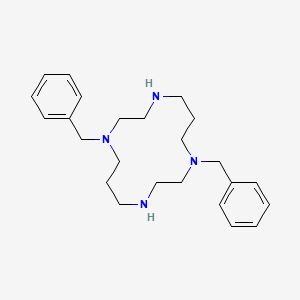

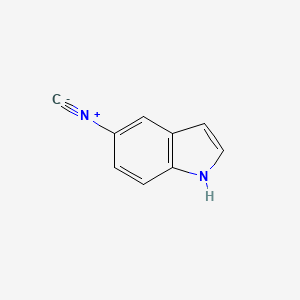

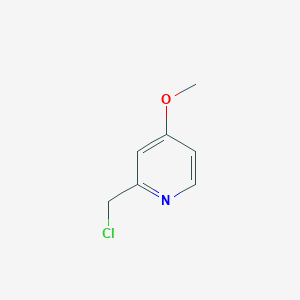

![molecular formula C12H9ClFN B1589574 [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- CAS No. 577954-86-0](/img/structure/B1589574.png)

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-

Übersicht

Beschreibung

“[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of similar compounds often involves the use of strong electron-attracting groups and very strongly basic nucleophilic reagents . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature . Another method involves heating a polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be analyzed using various methods. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the geometry of the molecule .Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be complex and varied. For instance, nucleophilic aromatic substitution reactions can occur, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be determined through various methods. For instance, the molecular weight of a similar compound, 3-Chloro-4’-fluoropropiophenone, is 186.611 Da . The bond strengths in fluorinated compounds increase with the degree of fluorination .Wissenschaftliche Forschungsanwendungen

Security Ink Development

A novel V-shaped molecule derived from [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, known as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, exhibits morphology-dependent fluorochromism, which can change color based on mechanical force or pH stimuli. This property makes it a potential candidate for security ink applications, providing a unique approach to creating tamper-evident and anti-counterfeiting materials without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Enantioselective Fluorescent Detection

The compound has been utilized in the synthesis of optically active 3,3’-disubstituted biphenyl derivatives for the enantioselective fluorescent detection of amino alcohols and metal cations. This application is crucial for the development of novel molecular probes and sensors with high sensitivity and selectivity, facilitating advancements in chemical and biological detection methods (A. V. Shaferov et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

A new bipolar fluorophore based on [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has shown promising results in the development of green and orange-red phosphorescent OLEDs. This compound, with its efficient emission and low efficiency roll-off at high brightness, highlights the potential for creating more energy-efficient and durable displays and lighting solutions (B. Liu et al., 2016).

Photodehalogenation Research

Research into the photodehalogenation of fluoro or chlorobenzene derivatives, including those related to [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has provided valuable insights into the generation of singlet and triplet phenyl cations and potentially benzyne. This work is significant for understanding reaction mechanisms that could influence the design of less phototoxic drugs and the development of new synthetic pathways (S. Protti et al., 2012).

Fluoropolyimides Synthesis

The synthesis of soluble fluoro-polyimides from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene demonstrates the utility of [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- derivatives in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are important for advancements in polymers and coatings with enhanced performance characteristics (K. Xie et al., 2001).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study and application of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications are areas of ongoing research .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDQOUVCUSMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469254 | |

| Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- | |

CAS RN |

577954-86-0 | |

| Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

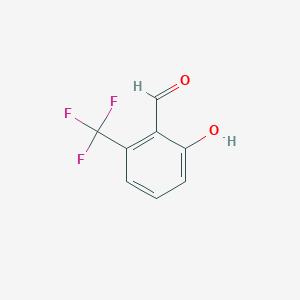

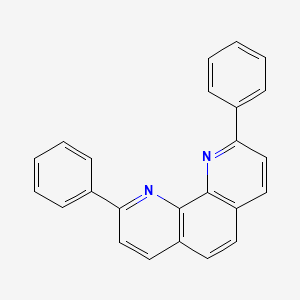

![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)